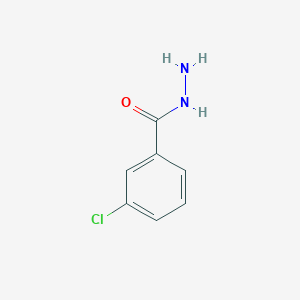

3-Chlorobenzhydrazide

Descripción

Overview of Hydrazide Compounds in Organic and Medicinal Chemistry Research

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group attached. nih.gov They are recognized for their high reactivity and are considered important starting materials and intermediates for the synthesis of various organic molecules, including amines, aldehydes, and heterocyclic compounds that are otherwise challenging to prepare. researchgate.net

Significance and Versatility of Hydrazides as Precursors and Intermediates

The versatility of hydrazides stems from their unique structural features, which allow them to participate in a wide array of chemical reactions. mdpi.comnih.gov They are frequently used as building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles. mdpi.com These heterocyclic structures are of great interest in medicinal chemistry due to their presence in many biologically active molecules. mdpi.comresearchgate.net The ability of hydrazides to react with both electrophiles and nucleophiles makes them highly valuable synthons in organic synthesis. researchgate.net

Hydrazides are conventionally synthesized from esters, anhydrides, or acyl chlorides through a reaction with hydrazine (B178648). mdpi.com This straightforward synthesis, often resulting in high yields, further enhances their utility as precursors in research and development. mdpi.com

Chemical Characterization of Hydrazides

Hydrazides are typically crystalline solids. chembk.comzhaoguangroup.com Their chemical structure can be confirmed using various spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O (carbonyl) and N-H (amine) stretches. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the arrangement of atoms within the molecule. nih.govresearchgate.net

Mass Spectrometry: To ascertain the molecular weight and fragmentation pattern of the compound. researchgate.netuobaghdad.edu.iq

The presence of the hydrazide functional group (-CONHNH₂) is a key feature that defines their chemical reactivity and physical properties. mdpi.com

Specific Research Focus on 3-Chlorobenzhydrazide

This compound, with the chemical formula C₇H₇ClN₂O, is a specific hydrazide derivative that has garnered attention for its distinct properties and potential uses. chembk.comguidechem.com It is a white to off-white crystalline solid. zhaoguangroup.comguidechem.com

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇ClN₂O | chembk.comguidechem.com |

| Appearance | White to off-white crystalline solid | zhaoguangroup.comguidechem.com |

| Melting Point | Approximately 146-148 °C | chembk.comzhaoguangroup.com |

Role as a Reagent in Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile reagent. guidechem.com It provides a means to introduce both a chlorine atom and a hydrazide moiety into a target molecule. guidechem.com This dual functionality makes it a valuable intermediate in the preparation of more complex chemical structures. chembk.comguidechem.com For instance, it can be reacted with various aryl isothiocyanates to produce thiosemicarbazide (B42300) derivatives, which can then be cyclized to form triazole rings. researchgate.net

Potential in Medicinal Chemistry

The exploration of this compound in medicinal chemistry has revealed promising potential. Research has shown that derivatives of this compound exhibit a range of biological activities. For example, it has been used as a starting material for the synthesis of new compounds that have been tested for their antibacterial properties. researchgate.netnih.gov Specifically, certain thiosemicarbazide derivatives of this compound have shown activity against Gram-positive bacteria. researchgate.net It is also a precursor in the synthesis of various heterocyclic compounds that are investigated for their potential therapeutic applications. zhaoguangroup.com

Applications in Agricultural Chemistry

Beyond the laboratory and pharmaceutical research, this compound has found applications in the agricultural sector. guidechem.com It is utilized as a plant growth regulator, where it can inhibit the growth of undesirable shoots in certain crops. guidechem.com This application is based on its ability to interfere with the biosynthesis of gibberellins, which are plant hormones responsible for stem elongation. guidechem.com Furthermore, its role as an intermediate in the synthesis of pesticides and herbicides highlights its importance in developing new agrochemical products. chembk.comzhaoguangroup.com

Historical Context and Key Milestones in this compound Research

The research trajectory of this compound has been marked by its evolution from a chemical reagent to a key component in the development of novel bioactive compounds. Early research focused on its synthesis and basic chemical reactions, while later studies have extensively explored its role as a precursor for compounds with specific therapeutic potential.

A significant milestone in the fundamental understanding of the compound came in 2010 with the detailed elucidation of its crystal structure. A study published in Acta Crystallographica Section E provided precise data on its molecular geometry, revealing that the hydrazide group is inclined at a dihedral angle of 32.30 (11)° to the benzene (B151609) ring. nih.gov This work also described the intricate network of intermolecular hydrogen bonds that stabilize its crystal lattice. nih.gov

By the early 21st century, this compound was being utilized as an intermediate in the synthesis of complex organic molecules. For instance, a 2003 patent described its use in the preparation of compounds intended as metabotropic glutamate (B1630785) receptor antagonists. google.com

The 2010s saw a surge in research focused on using this compound to synthesize various heterocyclic compounds, particularly those containing thiosemicarbazide, 1,2,4-triazole (B32235), and 1,3,4-thiadiazole (B1197879) rings. scispace.comresearchgate.netmdpi.com These studies were often driven by the search for new therapeutic agents. Researchers demonstrated that this compound could be reacted with different aryl isothiocyanates to produce a range of 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides. researchgate.net These thiosemicarbazides, in turn, serve as intermediates for creating triazole and thiadiazole derivatives. scispace.commdpi.com

Key findings from this period include the discovery of derivatives with significant biological activity.

Antibacterial Research: Studies revealed that thiosemicarbazides and 1,2,4-triazole-3-thiones derived from this compound exhibited antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus. researchgate.netbenthamdirect.com In one study, a derivative was found to be significantly more active than the antibiotics ampicillin (B1664943) and cefuroxime (B34974) against a specific strain of B. cereus. benthamdirect.com

Anticancer Research: Other research efforts explored 1,3,4-thiadiazole derivatives synthesized from this compound for their potential as anticancer agents. mdpi.comtandfonline.com These compounds were tested against human cancer cell lines, with some derivatives showing promising activity as human DNA topoisomerase II poisons. tandfonline.com

Enzyme Inhibition: The versatility of the compound was further highlighted in research where a derivative, 3-amino-4-chloro benzohydrazide (B10538), was used to create an affinity column for purifying enzymes, acting as a reversible inhibitor. researchgate.net

The historical development of this compound research illustrates a common path in medicinal chemistry, where a relatively simple intermediate becomes a cornerstone for synthesizing diverse libraries of compounds for biological screening.

Interactive Data Table: Key Milestones in this compound Research

| Year | Milestone | Research Focus | Key Finding/Outcome | Reference(s) |

| 2003 | Use as a Synthetic Intermediate | Synthesis of Heteropolycyclic Compounds | Utilized in the synthesis of potential metabotropic glutamate receptor antagonists. | google.com |

| 2010 | Structural Elucidation | Crystallography | The crystal structure of this compound was determined, providing foundational data on its molecular geometry and bonding. | nih.gov |

| 2011 | Synthesis of Triazole Derivatives | Heterocyclic Chemistry | Used as a starting material for the synthesis of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazoles. | scispace.com |

| 2013 | Synthesis of Antibacterial Agents | Medicinal Chemistry | Derivatives of 1,2,4-triazole-3-thione starting from this compound showed potent antibacterial activity against opportunistic bacteria. | benthamdirect.com |

| 2014 | Synthesis of Anticancer Agents | Medicinal Chemistry | Used to synthesize 2,5-disubstituted-1,3,4-thiadiazole derivatives that were investigated as potential human DNA topoisomerase II poisons for breast cancer cells. | tandfonline.com |

| 2023 | Application in Biocatalysis | Enzyme Purification | A derivative, 3-amino-4-chloro benzohydrazide, was used as an affinity ligand to purify recombinant horseradish peroxidase. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRDZSRVSVNQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168272 | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-47-8 | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Chlorobenzhydrazide

Primary Synthetic Routes for 3-Chlorobenzhydrazide

Five principal methods are recognized for the synthesis of this compound, each with distinct starting materials and reaction conditions.

The most prevalent method for synthesizing this compound is through the acylation of hydrazine (B178648). This reaction typically involves the use of a 3-chlorobenzoyl halide, most commonly 3-chlorobenzoyl chloride, as the acylating agent. The electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of hydrazine or hydrazine hydrate (B1144303). This nucleophilic acyl substitution reaction results in the formation of this compound and hydrochloric acid. The reaction is often performed in a suitable solvent at controlled temperatures. The process of creating p-chlorobenzoylhydrazine from p-chlorobenzoyl chloride and hydrazine is a known parallel reaction. prepchem.com

Direct condensation of 3-chlorobenzoic acid with hydrazine hydrate presents another synthetic pathway. This method is generally less common than the acylation of hydrazines due to the lower reactivity of the carboxylic acid compared to its acyl chloride derivative. To facilitate the reaction, coupling agents or catalysts are often required to activate the carboxylic acid. For instance, a documented synthesis involves stirring a mixture of 3-chlorobenzoic acid, 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in ethanol (B145695) at ambient temperature, followed by the addition of hydrazine. google.com

The term "Chlorinated Ammonia Method" is not a standard, chemically precise name for a synthetic route to this compound. It may be a misnomer for the multi-step process that begins with chlorinated precursors. A chemically plausible interpretation involves starting with 3-chlorobenzoic acid, which contains the necessary chloro-substituent, rather than starting with benzoyl hydrazine.

Similarly to the above, the "Chlorination Method" involving the reaction of benzoyl hydrazine with thionyl chloride is not a direct or feasible route for synthesizing this compound. Thionyl chloride (SOCl₂) is a standard reagent used to convert carboxylic acids into acyl chlorides. Therefore, this name most likely refers to a two-step process where 3-chlorobenzoic acid is first converted to 3-chlorobenzoyl chloride using thionyl chloride. This highly reactive acyl chloride is then subsequently reacted with hydrazine hydrate, as described in the acylation method (Section 2.1.1), to yield the final this compound product.

The hydrazinolysis of an ester, such as methyl 3-chlorobenzoate (B1228886) or ethyl 3-chlorobenzoate, with hydrazine hydrate is an effective and widely used method for preparing this compound. In this nucleophilic acyl substitution, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) and the formation of the stable hydrazide. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol.

Table 1: Summary of Primary Synthetic Routes for this compound

| Route No. | Method Name | Primary Reactants | Key Reagents/Conditions | General Principle |

|---|---|---|---|---|

| 2.1.1 | Acylation of Hydrazines | 3-Chlorobenzoyl chloride, Hydrazine | Inert solvent | Nucleophilic acyl substitution |

| 2.1.2 | Acid-Hydrazine Condensation | 3-Chlorobenzoic acid, Hydrazine | DCC, DMAP | Carboxylic acid activation and condensation |

| 2.1.4 | Chlorination Method | 3-Chlorobenzoic acid, Hydrazine | 1. Thionyl chloride; 2. Hydrazine | Two-step: formation of acyl chloride, then acylation |

| 2.1.5 | Hydrazinolysis of Esters | Methyl 3-chlorobenzoate, Hydrazine hydrate | Ethanol, Reflux | Nucleophilic acyl substitution on an ester |

Derivatization Reactions of this compound

The hydrazide moiety in this compound is a versatile functional group that serves as a key building block for the synthesis of various heterocyclic compounds and other derivatives. The presence of both a nucleophilic terminal amino group (-NH2) and a carbonyl group allows it to participate in a wide range of chemical transformations.

Notable derivatization reactions include:

Synthesis of Thiosemicarbazides: this compound readily reacts with various aryl or alkyl isothiocyanates. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides. nih.govresearchgate.net These reactions are typically efficient and can be performed by heating the reactants together, often in a solvent like ethanol. mdpi.com

Synthesis of 1,2,4-Triazoles: The thiosemicarbazide (B42300) derivatives formed from this compound are important intermediates for the synthesis of 5-(3-chlorophenyl)-substituted-1,2,4-triazole-3-thiones. This is achieved through an intramolecular cyclization reaction, which is commonly induced by heating the thiosemicarbazide in a basic medium, such as an aqueous solution of sodium hydroxide (B78521). nih.govscispace.com Subsequent acidification neutralizes the solution and precipitates the triazole product. scispace.com

Synthesis of Schiff Bases (Hydrazones): The terminal amino group of this compound can undergo condensation reactions with the carbonyl group of various aldehydes and ketones. This reaction forms a C=N double bond, resulting in the formation of N-acylhydrazones, a specific type of Schiff base. researchgate.netmdpi.com The reaction is often catalyzed by a small amount of acid and typically involves refluxing the reactants in a solvent like methanol (B129727) or ethanol. researchgate.net

Table 2: Key Derivatization Reactions of this compound

| Derivative Class | Co-reactant | Key Reagents/Conditions | Resulting Moiety/Ring System | Reference |

|---|---|---|---|---|

| Thiosemicarbazides | Aryl/Alkyl Isothiocyanate | Ethanol, Reflux | -C(=O)NHNHC(=S)NHR | nih.govmdpi.com |

| 1,2,4-Triazoles | (from Thiosemicarbazide) | NaOH (aq), Reflux, then HCl | 1,2,4-Triazole-3-thione | scispace.comresearchgate.net |

| Schiff Bases (Hydrazones) | Aldehydes or Ketones | Methanol/Ethanol, Acid catalyst, Reflux | -C(=O)NHN=CR₁R₂ | researchgate.net |

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the structure R1R2C=NNH2. They are valuable intermediates in organic synthesis.

The condensation reaction of this compound with aldehydes or ketones is a common method for synthesizing hydrazone derivatives. nih.govnih.govminarjournal.com This reaction involves the nucleophilic addition of the amino group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. nih.gov

The reaction is typically carried out by refluxing a mixture of this compound and the corresponding aldehyde or ketone in a suitable solvent, such as anhydrous ethanol. nih.govresearchgate.net In some cases, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the reaction. iscientific.org For instance, the reaction of this compound with various aromatic aldehydes in ethanol yields the corresponding N'-substituted-3-chlorobenzohydrazide derivatives. nih.gov

The following table summarizes the synthesis of hydrazone derivatives from this compound:

Table 1: Synthesis of Hydrazone Derivatives from this compound| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Various Aldehydes/Ketones | Anhydrous Ethanol | Reflux, 5-15 min (some up to 1.5 h) | Hydrazone derivatives | nih.gov |

| This compound | Aromatic Aldehydes | Ethanol | Reflux | N'-substituted-3-chlorobenzohydrazide | nih.gov |

The formation of hydrazones from hydrazides and carbonyl compounds proceeds through a well-established mechanism involving nucleophilic addition followed by dehydration. nih.gov The reaction is generally acid-catalyzed. soeagra.com

The mechanism can be outlined in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. soeagra.com

Nucleophilic Attack: The terminal nitrogen atom of the this compound, being nucleophilic, attacks the electrophilic carbonyl carbon. nih.govsoeagra.com This results in the formation of a tetrahedral intermediate. soeagra.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the tetrahedral intermediate, forming a protonated carbinolamine.

Dehydration: The protonated hydroxyl group is a good leaving group (water). Elimination of a water molecule from the protonated carbinolamine occurs. nih.gov

Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the stable hydrazone product and regenerate the acid catalyst. soeagra.com

The breakdown of the tetrahedral intermediate is often the rate-limiting step at neutral pH. nih.gov

Thiosemicarbazones are derivatives of hydrazones where the terminal amino group is replaced by a thiosemicarbazide moiety. These compounds are synthesized from this compound by first converting it into a thiosemicarbazide intermediate.

The synthesis of 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides is achieved by reacting this compound with various aryl isothiocyanates. researchgate.netbenthamdirect.com This reaction is typically carried out in a solvent like anhydrous ethanol and can be performed efficiently. mdpi.com The resulting thiosemicarbazide can then be reacted with aldehydes or ketones to form the corresponding thiosemicarbazones. researchgate.netmdpi.comnih.gov For example, reacting this compound with 4-substituted thiosemicarbazide derivatives in anhydrous ethanol under reflux yields the target thiosemicarbazone compounds. nih.gov

Synthesis of Triazole Derivatives

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They can be synthesized from this compound through the cyclization of its thiosemicarbazide derivatives. innovareacademics.in

A common method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones involves the cyclization of 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides in a basic medium. mdpi.com The thiosemicarbazide derivative, obtained from the reaction of this compound and an appropriate isothiocyanate, is dissolved in an aqueous solution of sodium hydroxide (e.g., 2% or 8% NaOH) and heated under reflux. researchgate.netmdpi.comresearchgate.net The basic conditions promote the intramolecular cyclization, leading to the formation of the triazole ring. Subsequent acidification with an acid like hydrochloric acid precipitates the final 1,2,4-triazole-3-thione product. researchgate.netscispace.com

The following table summarizes the synthesis of triazole derivatives via cyclization of thiosemicarbazides with NaOH:

Table 2: Synthesis of Triazole Derivatives from this compound Thiosemicarbazides| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides | 2% NaOH, then HCl | Reflux for 2h, then neutralization | 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.netscispace.com |

| 1,4-disubstituted thiosemicarbazide derivatives | 2% NaOH | Reflux for 2h | 4,5-diaryl-1,2,4-triazole-3-thiones | mdpi.com |

This method combines the formation of the thiosemicarbazide and its subsequent cyclization into a streamlined process. This compound is reacted with an equimolar amount of an alkyl isothiocyanate. researchgate.netscispace.com This reaction can be carried out by heating the mixture in an oil bath at elevated temperatures (e.g., 120°C) for a short period. researchgate.netscispace.com The resulting intermediate, a 4-alkyl-1-(3-chlorobenzoyl)thiosemicarbazide, is then dissolved in a basic solution, such as 2% sodium hydroxide, and refluxed to induce cyclization. researchgate.netscispace.com Neutralization with hydrochloric acid then yields the desired 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.netscispace.com

Mannich Bases Related to Triazole Structure

The synthesis of Mannich bases from this compound involves a multi-step process. Initially, this compound serves as a precursor for the formation of 1,2,4-triazole-3-thione derivatives. This is achieved by reacting this compound with appropriate aryl isothiocyanates to yield 1,4-disubstituted thiosemicarbazides. These intermediates are then cyclized in a basic medium, such as a 2% sodium hydroxide solution, under reflux to form 4,5-diaryl-1,2,4-triazole-3-thiones. mdpi.com

The resulting triazole-3-thione core possesses an active hydrogen atom on the ring nitrogen, which is susceptible to aminomethylation via the Mannich reaction. derpharmachemica.com This reaction involves the condensation of the triazole with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or 1-phenylpiperazine, in an ethanol medium at room temperature. mdpi.comderpharmachemica.com This process yields the corresponding Mannich bases. mdpi.com The mechanism of this three-component reaction has been well-documented. mdpi.comderpharmachemica.com

A variety of secondary amines can be employed in the Mannich reaction to produce a diverse range of triazole-based Mannich bases. nih.gov The structures of these synthesized compounds are typically confirmed using spectroscopic methods like IR and NMR, as well as elemental analysis. nih.gov

Synthesis of Schiff Base Ligands and Organometallic Complexes

This compound is a versatile starting material for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between the hydrazide group of this compound and the carbonyl group of an aldehyde or ketone. jmchemsci.combendola.com For instance, new hydrazone Schiff base ligands have been synthesized from the condensation of cinnamaldehyde (B126680) with various hydrazides, including benzhydrazide. bendola.com The reaction is often carried out in a suitable solvent like methanol, and sometimes a few drops of glacial acetic acid are added as a catalyst. jmchemsci.com

These Schiff base ligands, which often possess O,N-donor atoms, can then be used to form a wide array of organometallic complexes with various transition metals. innovareacademics.inbohrium.com The synthesis of these complexes generally involves the reaction of the Schiff base ligand with a metal salt, such as chlorides or nitrates of metals like copper(II), nickel(II), cobalt(II), and manganese(II), in an appropriate molar ratio. nih.govresearchgate.net The coordination of the metal to the ligand often occurs through the azomethine nitrogen and a deprotonated oxygen atom. innovareacademics.inresearchgate.net The resulting metal complexes exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and the ligand. researchgate.net The characterization of these Schiff bases and their metal complexes is typically performed using techniques like IR, NMR, UV-visible spectroscopy, and elemental analysis. bendola.comnih.gov

Acyl Group Substitutions and Alkylations

The chemical structure of this compound allows for acyl group substitutions and alkylations, which are fundamental reactions in organic synthesis. byjus.comopenstax.org Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives, where a nucleophile replaces a leaving group on the acyl carbon. libretexts.orgpressbooks.pub This proceeds through a tetrahedral intermediate. pressbooks.pub The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies, with acyl phosphates being highly reactive and amides being less so. libretexts.org In the context of this compound, the hydrazide moiety can participate in such reactions. For example, the reaction of this compound with other acylating agents can lead to the formation of new derivatives. researchgate.net

Alkylation, specifically the Friedel-Crafts reaction, involves the introduction of an alkyl group onto an aromatic ring. openstax.org While this reaction is typically applied to aromatic rings, the principles of alkylation can be relevant to the modification of molecules containing aromatic moieties, such as this compound.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are an important class of heterocyclic compounds that can be synthesized using this compound as a starting material. mdpi.comekb.eg The synthesis often involves a multi-step sequence. A common route includes the condensation of a hydrazide with an aromatic aldehyde to form a hydrazone, which then undergoes cyclization with thioglycolic acid to form the thiazolidin-4-one ring. mdpi.com

One specific method involves reacting this compound with various aromatic aldehydes to produce the corresponding hydrazone derivatives. These intermediates are then heated with mercaptoacetic acid to yield the desired 2,3-disubstituted-1,3-thiazolidin-4-ones. mdpi.com The structure of these synthesized thiazolidin-4-ones can be confirmed by spectral methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. mdpi.com The synthesis can be carried out using various methods, including conventional heating, ultrasonic irradiation, and microwave-assisted synthesis, with the latter two often providing improved yields and shorter reaction times. ekb.egnih.gov

Reaction with 2-(2,4-dioxothiazolidin-5-yl)acetic acid and 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid derivatives

A specific synthetic route to novel thiazolidine-2,4-dione derivatives involves the use of this compound in reaction with derivatives of 2-(2,4-dioxothiazolidin-5-yl)acetic acid and 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid. nih.govresearchgate.net The synthesis starts with the preparation of formylphenyl esters of these acetic acid derivatives. This is achieved by reacting the corresponding acid chlorides with various hydroxybenzaldehydes in an anhydrous 1,4-dioxane (B91453) medium in the presence of pyridine. nih.gov

The resulting formylphenyl esters then react with this compound in refluxing anhydrous ethanol. nih.govresearchgate.net This condensation reaction yields the final target compounds, which are derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid. For example, 3-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate was synthesized with a 91% yield. nih.gov The structures of these newly synthesized compounds are confirmed by elemental analysis and various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. nih.gov

Green Chemistry Approaches in this compound Synthesis and Derivatization

Green chemistry principles are increasingly being applied to the synthesis and derivatization of chemical compounds, including those involving this compound, to create more environmentally benign processes. rajdhanicollege.ac.in These approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency. warnerbabcock.com

One key principle of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and can generate waste. wordpress.com The development of more selective reactions can eliminate the need for such steps. wordpress.com

The use of alternative energy sources like ultrasonic waves is a prominent green chemistry tool. ekb.eg Ultrasonic-assisted synthesis can accelerate reactions, increase yields, and reduce reaction times compared to conventional methods. For example, the synthesis of hydrazones has been successfully achieved with better yields under ultrasonic irradiation. ekb.eg

Spectroscopic and Structural Elucidation of 3 Chlorobenzhydrazide and Its Derivatives

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structures of 3-chlorobenzhydrazide and its derivatives. These techniques provide complementary information, allowing for a comprehensive structural assignment. NMR spectroscopy offers insights into the carbon-hydrogen framework and the environment of specific nuclei, while IR spectroscopy is instrumental in identifying characteristic functional groups present in the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For this compound and its derivatives, ¹H, ¹³C, and, in the case of organometallic derivatives, ¹¹⁹Sn NMR are particularly informative.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

In derivatives of this compound, such as N'-substituted hydrazones, the ¹H NMR spectra exhibit characteristic signals. The amide proton (CONH) typically appears as a singlet in the downfield region, often between δ 10.0 and 12.0 ppm. The protons of the 3-chlorophenyl ring usually appear as a complex multiplet in the aromatic region (δ 7.0–8.5 ppm). For instance, in the spectrum of (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-3-chlorobenzohydrazide, a singlet corresponding to the NH proton of the carbohydrazide is observed at 13.83 ppm. The aromatic protons appear in the 7–8 ppm range spectrabase.com. Similarly, for N²-Acryloyl-3-chlorobenzohydrazide, two distinct CONH protons are observed at δ 10.62 and 10.28 ppm, with the aromatic protons appearing between δ 7.56 and 7.91 ppm.

Table 1: Representative ¹H NMR Data for this compound Derivatives (in DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-3-chlorobenzohydrazide spectrabase.com | 13.83 (s) | -CONH- |

| 7.0 - 8.0 (m) | Aromatic-H | |

| N²-Acryloyl-3-chlorobenzohydrazide | 10.62 (brs), 10.28 (s) | -CONH- |

| 7.56 - 7.91 (m) | Aromatic-H | |

| 5.76 - 6.34 (m) | Vinylic-H | |

| (E)-N′-[4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)benzylidene]-3-chlorobenzohydrazide researchgate.net | 11.84 (s) | -CONH- |

| 7.14 - 8.72 (m) | Aromatic-H, Imine-H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. In derivatives of this compound, the carbonyl carbon (C=O) signal is typically observed in the downfield region of the spectrum, around δ 160–170 ppm. The carbon atoms of the 3-chlorophenyl ring exhibit signals in the aromatic region (δ 125–140 ppm). The carbon directly attached to the chlorine atom (C-Cl) is also identifiable in this region. For example, in a series of N-acylhydrazone derivatives, the carbonyl carbon signal was consistently found around δ 162-166 ppm.

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Compound | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 2-(3-Fluorophenylamino)-5-(3-chlorophenyl)-1,3,4-thiadiazole tandfonline.com | 126.15 - 134.43 | Aromatic-C |

| 157.32, 164.63 | Heterocyclic-C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the bonds. It is particularly useful for identifying the functional groups present in a molecule.

FT-IR spectroscopy is a modern and rapid method for obtaining high-quality infrared spectra. In the FT-IR spectrum of this compound and its derivatives, several characteristic absorption bands are observed. The N-H stretching vibrations of the hydrazide moiety typically appear as one or two bands in the region of 3100–3300 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong and prominent absorption, usually found in the range of 1630–1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1520–1570 cm⁻¹. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1450–1600 cm⁻¹ region. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. For instance, a ferrocene-based derivative of this compound showed characteristic peaks at 3196 cm⁻¹ (N-H stretch) and 1643 cm⁻¹ (C=O stretch) nih.gov.

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Strong |

FT-Raman Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. This method is complementary to FT-IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds within non-polar environments. nih.gov

In the analysis of aromatic hydrazides, FT-Raman spectroscopy can elucidate key structural features. For instance, the vibrational spectra of related compounds like acetohydrazide have been investigated through computational and experimental methods to assign specific vibrational frequencies. nih.gov The analysis of this compound would be expected to reveal characteristic bands corresponding to:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Carbonyl (C=O) stretching: A strong band usually found between 1650-1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

N-H stretching and bending modes: Associated with the hydrazide functional group.

C-Cl stretching: The vibration of the carbon-chlorine bond, which gives a characteristic signal at lower frequencies.

Ring vibrations: Vibrations associated with the benzene (B151609) ring structure.

While specific experimental FT-Raman data for this compound is not widely available in the cited literature, studies on similar molecules, such as 2-methylamino-5-chlorobenzophenone, have utilized scaled quantum mechanical force field methodology to perform detailed interpretations of vibrational spectra and assign potential energy distributions (PED). nih.gov A similar approach would be invaluable for a complete vibrational analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a thermally stable and volatile compound like this compound, GC-MS is an effective method for identification and purity assessment. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern provides a structural fingerprint.

The NIST Mass Spectrometry Data Center provides key spectral data for this compound obtained via GC-MS. nih.gov The most prominent peaks are indicative of stable fragments formed during ionization. The presence of chlorine is often revealed by a characteristic isotopic pattern for chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

| Feature | m/z Value | Description |

|---|---|---|

| Top Peak (Base Peak) | 139 | Corresponds to the 3-chlorobenzoyl cation [ClC₆H₄CO]⁺ |

| 2nd Highest Peak | 111 | Corresponds to the chlorophenyl cation [ClC₆H₄]⁺ |

| 3rd Highest Peak | 75 | Likely corresponds to a fragment of the benzene ring |

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique often coupled with liquid chromatography (LC) for the analysis of low to moderately polar compounds with molecular weights up to 1500 Da. wikipedia.orgencyclopedia.pub The sample is vaporized in a heated nebulizer and ionized through gas-phase ion-molecule reactions initiated by a corona discharge. illinois.edumetwarebio.com

This technique is well-suited for benzhydrazide derivatives. Unlike harder ionization methods like electron ionization (EI), APCI typically produces less fragmentation and a prominent protonated molecular ion [M+H]⁺ or, in negative mode, a deprotonated ion [M-H]⁻. researchgate.net This is highly advantageous for confirming the molecular weight of the analyte. For this compound (MW = 170.60 g/mol ), APCI-MS in positive ion mode would be expected to show a strong signal at m/z 171, corresponding to the [M+H]⁺ ion. This method provides a clear indication of the molecular weight with minimal structural fragmentation. researchgate.net

Differential Thermal Analysis (DTA), along with Thermogravimetric Analysis (TGA), is crucial for studying the thermal stability and decomposition patterns of metal complexes. Studies on various transition metal complexes with hydrazone ligands show multi-stage decomposition processes. chemistryjournal.net Typically, the thermal analysis reveals:

The loss of lattice or coordinated water molecules at lower temperatures.

The decomposition of the organic ligand at higher temperatures.

The final residue, which is often the stable metal oxide.

The thermal stability of such complexes is generally higher than that of the free ligand, indicating the formation of stable chelate rings. chemistryjournal.net The specific decomposition temperatures and profiles are dependent on the central metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems. The structure of this compound, containing a benzene ring conjugated with a carbonyl group, is expected to produce characteristic absorption bands.

The absorption maxima (λmax) are influenced by the electronic structure of the molecule and the polarity of the solvent. semanticscholar.orguomustansiriyah.edu.iq For aromatic and carbonyl compounds, π → π* and n → π* transitions are typically observed. shimadzu.com

π → π transitions:* These are high-energy transitions associated with the conjugated π-system of the benzene ring and carbonyl group, usually resulting in strong absorption bands.

n → π transitions:* These are lower-energy transitions involving the non-bonding electrons on the oxygen and nitrogen atoms of the hydrazide group. These absorptions are typically weaker.

The position of λmax can shift depending on the solvent. In polar solvents, hydrogen bonding can affect the energy levels of the molecular orbitals, leading to either a bathochromic (red) or hypsochromic (blue) shift. biointerfaceresearch.com While a specific spectrum for this compound is not detailed in the searched literature, related aromatic hydrazides show absorption maxima in the UV region, consistent with their conjugated structure.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental results are compared against the calculated theoretical values based on the molecular formula to confirm the compound's elemental composition and purity.

For this compound, the molecular formula is C₇H₇ClN₂O. nih.govnih.gov The calculated elemental composition provides a benchmark for experimental verification. While specific "found" values from an experimental report were not available in the cited literature, the comparison between calculated and found values is a standard method for characterization, as shown in studies of other novel hydrazone derivatives. researchgate.netuobaghdad.edu.iq

| Element | Atomic Mass | Molecular Weight | Calculated % | Found % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 170.60 | 49.28% | N/A |

| Hydrogen (H) | 1.008 | 4.13% | N/A | |

| Chlorine (Cl) | 35.453 | 20.78% | N/A | |

| Nitrogen (N) | 14.007 | 16.42% | N/A | |

| Oxygen (O) | 15.999 | 9.38% | N/A |

N/A: Not available in the searched literature.

Crystallographic Studies and Structural Analysis

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid state. These techniques provide precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing. For this compound and its derivatives, X-ray crystallography has been the principal method for structural elucidation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique has been successfully applied to this compound and several of its derivatives, yielding detailed insights into their solid-state architecture.

The conformation of a molecule, particularly the spatial arrangement of its constituent parts, is a critical aspect of its structural chemistry. In this compound, a key conformational parameter is the dihedral angle between the plane of the benzene ring and the hydrazide moiety (-CONHNH2). Single-crystal X-ray diffraction analysis of this compound reveals that the hydrazide group is twisted out of the plane of the benzene ring, with a measured dihedral angle of 32.30 (11)°. nih.govresearchgate.net This non-planar conformation is a common feature in related benzhydrazide structures.

The conformational properties can be influenced by the substitution on the hydrazide nitrogen. In derivatives where the terminal nitrogen is part of a Schiff base, the dihedral angles between the aromatic rings serve as important structural descriptors.

| Compound Name | Description of Dihedral Angle | Angle (°) |

|---|---|---|

| This compound | Between the benzene ring and the hydrazide moiety | 32.30 (11) |

The packing of this compound molecules in the crystal lattice is governed by a network of specific intermolecular interactions, primarily hydrogen bonds. The hydrogen atoms of the hydrazide group act as donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors.

In the crystal structure of this compound, the amino (-NH2) hydrogen atoms form intermolecular N—H···O hydrogen bonds with the carbonyl oxygen atoms of two adjacent molecules. This interaction results in the formation of ten-membered rings, which can be described using the graph-set motif R²₂(10). nih.govresearchgate.net Furthermore, the imino (-NH) hydrogen atom participates in an intermolecular hydrogen bond with an amino nitrogen atom of a symmetry-related molecule. This N—H···N interaction links the molecules into a zigzag chain that propagates along the b-axis of the unit cell. nih.gov The structure is also supported by an intramolecular N—H···O hydrogen bond, which creates a stable five-membered ring. nih.gov

While π-π stacking interactions are often observed in the crystal structures of aromatic compounds, they have not been reported as a significant packing force in the crystallographic studies of the parent this compound molecule.

Through single-crystal X-ray diffraction, the fundamental crystallographic parameters of this compound have been determined. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/c. doaj.orgresearchgate.net This space group is centrosymmetric and is common for organic molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.2005 (15) |

| b (Å) | 3.8165 (4) |

| c (Å) | 12.7646 (13) |

| β (°) | 108.030 (5) |

| Volume (ų) | 750.47 (13) |

| Z | 4 |

Data sourced from Ashiq et al. (2010). nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While no specific Hirshfeld surface analysis has been published for the parent this compound, the technique is widely applied to related hydrazone and chlorophenyl derivatives to deconstruct the crystal packing into contributions from different types of intermolecular contacts. researchgate.netnih.govrsc.org

The analysis involves mapping the electron distribution of a molecule within its crystal environment. The Hirshfeld surface is generated based on the distances from the surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is then mapped onto the surface using a color scale. Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts, such as strong hydrogen bonds, while blue regions represent longer contacts. rsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data from crystallographic studies. Density Functional Theory (DFT) is a particularly prevalent method for investigating the structural and electronic properties of molecules like this compound and its derivatives. nih.govnorthwestern.edu

Although specific DFT studies on the parent this compound are not prominent in the literature, research on closely related hydrazone derivatives consistently employs this methodology. northwestern.edu Such studies typically involve:

Geometry Optimization: Theoretical calculations are used to find the lowest energy conformation of the molecule. The optimized geometry, including bond lengths, bond angles, and dihedral angles, can then be compared with the experimental data obtained from X-ray crystallography to validate the computational model.

Electronic Property Analysis: DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. rsc.org

Commonly used functionals for these types of calculations include B3LYP, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), which have been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govnorthwestern.edu

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the structural and electronic properties of molecules, providing a balance between accuracy and computational cost. For this compound and its analogs, DFT calculations offer a detailed understanding of their fundamental characteristics.

Optimized Molecular Geometry and Structural Parameters

Theoretical calculations, particularly using the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the optimized molecular geometry of chlorobenzhydrazide derivatives. These studies provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Bond Angles of a Related Benzhydrazide Derivative

| Parameter | Atom Connections | Calculated Value (°) |

|---|---|---|

| Bond Angle | C2-C3-C4 | 121.40 |

| Bond Angle | C1-C12-N14 | 116.36 |

| Bond Angle | O13-C12-N14 | 121.98 |

Note: Data is for the closely related compound 3-chlorobenzamide, as a proxy for this compound.

Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are frequently used to compute these vibrational frequencies, which can then be compared with experimental data to confirm structural assignments.

For p-Chloro benzohydrazide (B10538), DFT computations were performed to determine its harmonic vibrational frequencies, which showed a high correlation with experimental results researchgate.net. Similarly, a study on 3-chlorobenzamide involved a detailed comparison of theoretical and experimental (FT-IR and FT-Raman) vibrational frequencies, with a scaling factor applied to the calculated wavenumbers to account for systematic errors niscpr.res.in. The red shift observed in the experimental spectra for certain functional groups, such as the amide and carbonyl groups, when compared to the calculated monomer spectra, can indicate their involvement in intermolecular hydrogen bonding within the crystal structure nih.gov.

Table 2: Comparison of Experimental and Scaled DFT Vibrational Frequencies for a Related Benzhydrazide Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3300 | 3302 | 3450 |

| C=O Stretch | 1660 | 1662 | 1710 |

| C-Cl Stretch | 750 | 751 | 745 |

Note: Data is for the closely related compound 3-chlorobenzamide, as a proxy for this compound.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

DFT studies on p-Chloro benzohydrazide have included the analysis of its HOMO-LUMO energy gap and other related electronic parameters such as molecular hardness, ionization energy, and electron affinity researchgate.net. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability mdpi.com. For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity nih.gov. These analyses are vital for understanding the charge transfer interactions within the molecule and predicting its behavior in chemical reactions nih.gov.

Table 3: Calculated Electronic Properties of a Related Benzhydrazide Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: Values are representative for a benzhydrazide derivative and may vary for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction of a small molecule with a biological target.

Prediction of Binding Affinity and Molecular Interactions with Biological Targets

Molecular docking simulations have been instrumental in identifying potential biological targets for benzhydrazide derivatives and predicting their binding affinities. For example, studies on 3-chlorobenzamide have shown its potential as an anti-cancer agent by docking it with receptors for ovarian and breast cancer niscpr.res.in. The binding affinity, expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

In the case of 3-chlorobenzamide, the highest binding affinity was observed with the human Matrix metalloproteinase-2 (MMP-2) receptor, a target for ovarian cancer niscpr.res.in. The interactions often involve hydrogen bonding with specific amino acid residues in the active site of the protein niscpr.res.in. Similar studies on other benzhydrazide derivatives have explored their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases pensoft.netresearchgate.net.

Table 4: Predicted Binding Affinities of a Related Benzhydrazide Derivative with Biological Targets

| Biological Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Human Matrix metalloproteinase-2 (MMP-2) | 7XJO | -6.5 |

| Human Progesterone Receptor | 4OAR | -6.0 |

| Allosteric Inhibitor Receptor | 5KCV | -5.7 |

Note: Data is for the closely related compound 3-chlorobenzamide, as a proxy for this compound.

Structure-Activity Relationship (SAR) Studies based on Docking

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by modifying its chemical structure. When combined with molecular docking, SAR provides valuable insights into how different functional groups and their positions on the molecular scaffold influence the binding affinity and interaction with the target protein.

For various series of benzhydrazide and hydrazone derivatives, SAR studies have been conducted to understand the impact of different substituents on their biological activities, such as antidiabetic, antioxidant, and anticancer effects nih.govmonash.edumdpi.com. For instance, the introduction of different substituents like halogens (F, Cl, Br), nitro, methoxy, and methyl groups on the benzyl ring of benzylidenehydrazine derivatives was systematically investigated to develop a SAR for their antidiabetic activity nih.gov. These studies, supported by molecular docking, help in rationalizing the observed biological data and guide the design of more potent and selective derivatives nih.gov. The docking analysis can reveal key interactions, such as hydrogen bonding, that are crucial for the compound's activity nih.gov.

Theoretical Study of Tautomeric Conformations

The molecular structure of this compound allows for the existence of different tautomeric forms, primarily the amide and imidol (also referred to as keto and enol, respectively) forms. This tautomerism is a fundamental characteristic of hydrazides and plays a crucial role in their chemical reactivity and biological activity. researchgate.netresearchgate.netresearchgate.net The equilibrium between these tautomers can be influenced by various factors, including the solvent environment and the nature of substituents on the aromatic ring.

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relative stabilities of these tautomeric forms. chemmethod.comorientjchem.org Such studies involve the calculation of the electronic energies of the optimized geometries of each tautomer in the gas phase and in different solvents, often modeled using the Polarizable Continuum Model (PCM). chemmethod.com

The two primary tautomeric forms of this compound are:

Amide form (Keto form): This is the commonly depicted structure, characterized by a carbonyl group (C=O) and an N-N single bond.

Imidol form (Enol form): This tautomer features a hydroxyl group (O-H) resulting from the migration of a proton from the nitrogen atom to the carbonyl oxygen, and a C=N double bond.

Studies on related benzohydrazide and hydrazone structures have shown that the amide form is generally more stable. orientjchem.orgresearchgate.net However, the relative stability can be influenced by the solvent. Polar solvents may stabilize one form over the other through hydrogen bonding and other intermolecular interactions. masterorganicchemistry.comnih.govnih.gov Computational studies on similar molecules have demonstrated that the energy barrier for the proton transfer between the two forms can be significantly lowered in the presence of solvent molecules that act as a bridge for the proton transfer. chemmethod.comnih.gov

| Tautomeric Form | Key Structural Features | General Stability |

| Amide (Keto) | Carbonyl group (C=O), N-H bond | Generally the more stable form |

| Imidol (Enol) | Hydroxyl group (O-H), Imine group (C=N) | Generally the less stable form |

Prediction of Drug-Likeness Parameters

The assessment of a compound's drug-likeness is a critical step in the early stages of drug discovery, helping to predict its potential for oral bioavailability. drugbank.comwikipedia.org These predictions are often based on a set of rules and calculated physicochemical properties. One of the most widely used sets of guidelines is Lipinski's Rule of Five. drugbank.comwikipedia.orgtiu.edu.iq According to this rule, a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound can be performed to calculate these parameters and predict its drug-likeness. nih.govnih.gov The physicochemical properties of this compound have been computationally determined and are summarized in the table below.

| Parameter | Value | Lipinski's Rule of Five | Compliance |

| Molecular Formula | C₇H₇ClN₂O | - | - |

| Molecular Weight | 170.59 g/mol | ≤ 500 Da | Yes |

| logP (XLogP3) | 1.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

The analysis shows that this compound fully complies with Lipinski's Rule of Five, with zero violations. nih.gov This suggests that the compound has a high probability of good oral bioavailability.

Other important parameters that contribute to the prediction of drug-likeness include the Topological Polar Surface Area (TPSA) and the number of rotatable bonds. TPSA is a good indicator of a molecule's ability to permeate cell membranes. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability. The number of rotatable bonds, which should ideally be no more than 10, influences the conformational flexibility of the molecule.

| Additional Drug-Likeness Parameters | Value | Favorable Range |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | < 140 Ų |

| Number of Rotatable Bonds | 1 | ≤ 10 |

The calculated TPSA and the number of rotatable bonds for this compound fall within the favorable ranges for orally active drugs. nih.gov Collectively, these in silico predictions suggest that this compound possesses a promising drug-like profile.

Medicinal and Biological Research on 3 Chlorobenzhydrazide Derivatives

Antimicrobial Activities

The quest for new and effective antimicrobial agents is a critical endeavor in the face of rising drug resistance. In this context, derivatives of 3-chlorobenzhydrazide have shown considerable promise, exhibiting both antibacterial and antifungal properties.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. These studies have revealed that specific structural modifications to the this compound scaffold can lead to potent antibacterial agents.

Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, a series of 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides, derived from 3-chlorobenzoic acid hydrazide, demonstrated antibacterial activity primarily limited to Gram-positive bacteria. researchgate.netbenthamdirect.com One particular derivative, 1-(3-chlorobenzoyl)-4-(3,5-dichlorophenyl)thiosemicarbazide, was found to be 16 times more active than ampicillin (B1664943) and 8 times more active than cefuroxime (B34974) against Bacillus cereus ATCC 10876. researchgate.net

Furthermore, Mannich bases derived from 4,5-disubstituted 1,2,4-triazole-3-thiones, which originate from this compound, have shown notable activity against opportunistic bacteria like Bacillus subtilis and Bacillus cereus. researchgate.net The introduction of a chlorine atom to the phenyl ring in these compounds significantly increased their antibacterial activity, with some derivatives exhibiting efficacy comparable or superior to ampicillin and cefuroxime. researchgate.net

Thiazolidine-2,4-dione derivatives incorporating a this compound moiety have also been synthesized and evaluated. nih.gov Several of these compounds displayed activity against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/ml to 500 µg/ml. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 1-(3-chlorobenzoyl)-4-(3,5-dichlorophenyl)thiosemicarbazide | Bacillus cereus ATCC 10876 | 16x more active than ampicillin, 8x more active than cefuroxime | researchgate.net |

| Mannich bases of 4,5-disubstituted 1,2,4-triazole-3-thiones | Bacillus subtilis, Bacillus cereus | Similar or higher activity than ampicillin and cefuroxime | researchgate.net |

| 4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus cereus ATCC10876 | Exceeded activity of ampicillin and cefuroxime | benthamdirect.com |

| Thiazolidine-2,4-dione derivatives | Staphylococcus aureus, Staphylococcus epidermidis | MIC: 62.5 - 500 µg/ml | nih.govresearchgate.net |

While many this compound derivatives show a preference for Gram-positive bacteria, some have demonstrated activity against Gram-negative strains. For example, certain thiazolidine-2,4-dione derivatives have been tested against Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa. nih.gov Although most new compounds in one study had no inhibitory effect on Gram-negative bacteria, one derivative did inhibit the growth of E. coli ATCC 25922 at a concentration of 125 mg/ml. researchgate.net

Hydrazone derivatives synthesized from this compound have also been evaluated against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. iscientific.org In a study of various hydrazide-hydrazones, some compounds exhibited good activity against Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae. nih.gov

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration that inhibits the visible growth of a microorganism. litfl.com For this compound derivatives, MIC values have been determined against various bacterial strains.

In the case of thiazolidine-2,4-dione derivatives, MIC values against Gram-positive bacteria such as S. aureus and S. epidermidis were found to be in the range of 62.5 µg/ml to 500 µg/ml. nih.govresearchgate.net Specifically, one compound showed an MIC of 62.5 µg/ml against S. aureus ATCC 25923. nih.govresearchgate.net Another derivative inhibited all tested staphylococci reference strains at a concentration of 125 µg/ml. nih.govresearchgate.net

For certain thiosemicarbazide (B42300) derivatives of this compound, MICs against Gram-positive bacteria have been reported as 50 μg/mL. researchgate.net

Table 2: MIC Values of Selected this compound Derivatives

| Compound Class | Bacterial Strain(s) | MIC Range (µg/ml) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivatives | S. aureus, S. epidermidis | 62.5 - 500 | nih.govresearchgate.net |

| Thiosemicarbazide derivatives | Gram-positive bacteria | 50 | researchgate.net |

The mechanisms through which this compound derivatives exert their antimicrobial effects are an area of active investigation. For hydrazone derivatives, proposed mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of protein synthesis, ultimately leading to bacterial cell death.

Another identified target for some thiosemicarbazide derivatives is topoisomerase IV, a type IIA topoisomerase. researchgate.net For instance, 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide has been shown to inhibit topoisomerase IV with an IC50 of 14 μM, suggesting that this class of compounds may have at least two different mechanisms of antibacterial activity. researchgate.net

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been explored for their antifungal potential. Research has shown that certain synthesized compounds exhibit activity against various fungal strains.

For example, some 1,2,4-triazole (B32235) derivatives derived from this compound have demonstrated antifungal activity. researchgate.net Specifically, compounds 13c and 13f, which are 1,2,4-triazole derivatives, showed pronounced antifungal activity against Aspergillus niger. researchgate.net Furthermore, a series of 4-allyl/amino-5-aryl-1,2,4-triazoles, synthesized from hydrazides including a 2-hydroxy-5-chlorobenzhydrazide, were tested for their antifungal effects against Aspergillus niger and Candida albicans. nih.gov

Hydrazide-hydrazones, a broad class of compounds that can be derived from this compound, have also been widely studied for their antifungal properties. nih.gov These studies contribute to the growing body of evidence supporting the potential of this compound as a scaffold for the development of novel antifungal agents.

Antiviral Efficacy

Anticancer and Antiproliferative Activities

Derivatives of chlorobenzhydrazide, including those synthesized from the 3-chloro isomer, have been a focus of anticancer research. These compounds serve as versatile scaffolds for creating more complex molecules with potential therapeutic value. Studies have explored their ability to inhibit the growth of various cancer cells and have begun to uncover the molecular mechanisms behind these effects.

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against a panel of human cancer cell lines. In one study, this compound was used as a starting material to synthesize a series of new thiazolidine-2,4-dione derivatives. nih.gov These compounds were then evaluated for their ability to inhibit the growth of lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.govresearchgate.net

Among the synthesized compounds, certain derivatives exhibited notable antiproliferative activity. researchgate.net For instance, one derivative featuring a 3-formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate structure combined with 4-(4-methylphenyl)-3-thiosemicarbazide (B79324) (compound 23 in the study) was particularly effective against the A549 lung cancer cell line, showing a lower IC₅₀ value than the reference drug, irinotecan. nih.gov Other related derivatives also showed activity against HepG2 and MCF-7 cells. nih.gov

While direct data for this compound derivatives on other cell lines is limited, research on the closely related 4-chlorobenzhydrazide (B1581245) isomer provides further evidence of this compound class's potential. A monoorganotin Schiff base compound derived from 4-chlorobenzhydrazide demonstrated potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. researchgate.netnih.gov Similarly, novel benzothiazole (B30560) derivatives have shown high cytotoxicity against U87 glioblastoma and HeLa cervix cancer cells, with IC₅₀ values below 50 nM. mdpi.com

The following table summarizes the in vitro antiproliferative activity of various hydrazide derivatives against several human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Thiazolidine-2,4-dione derivative from this compound | A549 (Lung) | Lower than reference drug irinotecan | nih.gov |

| Thiazolidine-2,4-dione derivative from this compound | HepG2 (Liver) | Active | nih.govresearchgate.net |

| Thiazolidine-2,4-dione derivative from this compound | MCF-7 (Breast) | Active | nih.govresearchgate.net |

| Monoorganotin Schiff base from 4-chlorobenzhydrazide | MCF-7 (Breast) | 2.5±0.50 μg/mL | researchgate.netnih.gov |

| Monoorganotin Schiff base from 4-chlorobenzhydrazide | MDA-MB-231 (Breast) | Active | researchgate.netnih.gov |

| Benzothiazole derivative PB11 | HeLa (Cervical) | < 50 nM | mdpi.com |

| Benzothiazole derivative PB11 | U87 (Glioblastoma) | < 50 nM | mdpi.com |

The anticancer effects of this compound derivatives and related compounds are believed to be mediated through the induction of programmed cell death, known as apoptosis, and the disruption of the normal cell division cycle.

A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis. This process is often driven by the activation of a family of protease enzymes called caspases. Research on various hydrazide-hydrazone derivatives shows they can significantly increase the activity of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. nih.gov Mechanistic studies reveal that the apoptotic pathway can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, evidenced by the activation of initiator caspases like caspase-9 and caspase-8, respectively. dovepress.com

In addition to triggering apoptosis, many of these derivatives can halt the cancer cell cycle, preventing their proliferation. nih.gov Studies on related compounds have shown an ability to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest prevents the cancer cells from dividing and can subsequently lead to the initiation of caspase-dependent apoptosis. nih.gov

A definitive hallmark of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments by endonucleases. archivesofmedicalscience.com This characteristic DNA fragmentation has been observed in cancer cells treated with derivatives of chlorobenzhydrazide. For example, a monoorganotin compound derived from 4-chlorobenzhydrazide was shown to induce DNA fragmentation in MCF-7 breast cancer cells, which appeared as a distinct "ladder" pattern on an agarose (B213101) gel electrophoresis, a classic indicator of apoptosis. researchgate.netnih.gov Similarly, a novel benzothiazole derivative induced significant DNA fragmentation in both U87 and HeLa cells. mdpi.com This demonstrates that a key outcome of treatment with these compounds is the induction of irreversible genetic damage, leading to cell death. dovepress.com

Proposed Mechanisms of Anticancer Action

ROS Production